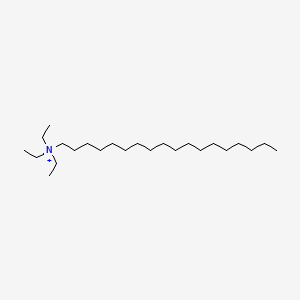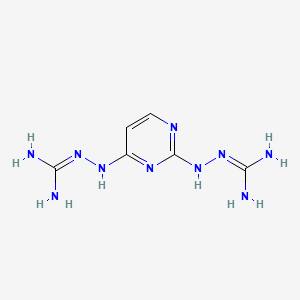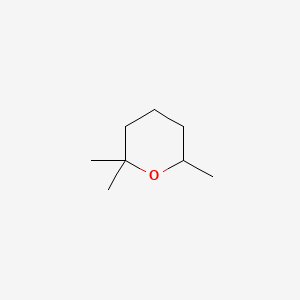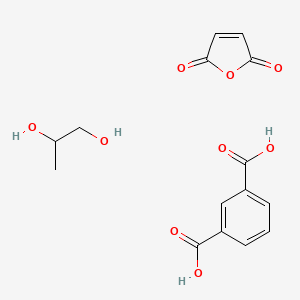
1-Octadecanaminium, N,N,N-triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecanaminium, N,N,N-triethyl- is a quaternary ammonium compound with a long hydrophobic alkyl chain and a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N,N-triethyl- can be synthesized through the quaternization of octadecylamine with triethylamine in the presence of an alkylating agent such as methyl chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N,N-triethyl- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process ensures a high yield and purity of the final product. The reaction is often carried out in a solvent such as ethanol or isopropanol to facilitate the mixing of reactants and the removal of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanaminium, N,N,N-triethyl- primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions are usually mild, with temperatures ranging from 25-50°C.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require higher temperatures, around 80-100°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. These reactions are typically carried out at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halogenated derivatives of 1-Octadecanaminium, N,N,N-triethyl-.
Scientific Research Applications
1-Octadecanaminium, N,N,N-triethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: It is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: The compound is utilized in the production of fabric softeners, hair conditioners, and other personal care products.
Mechanism of Action
The mechanism of action of 1-Octadecanaminium, N,N,N-triethyl- involves its interaction with cell membranes. The long hydrophobic alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
- 1-Octadecanaminium, N,N,N-trimethyl-
- 1-Octadecanaminium, N,N-dimethyl-N-(3-(trimethoxysilyl)propyl)-
- 1-Octadecanaminium, N,N,N-tris(2-hydroxyethyl)-
Comparison: 1-Octadecanaminium, N,N,N-triethyl- is unique due to its triethyl substituents on the nitrogen atom, which provide distinct steric and electronic properties compared to its trimethyl and dimethyl counterparts. This uniqueness makes it particularly effective as a phase transfer catalyst and in applications requiring strong antimicrobial activity.
Properties
CAS No. |
33488-60-7 |
|---|---|
Molecular Formula |
C24H52N+ |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
triethyl(octadecyl)azanium |
InChI |
InChI=1S/C24H52N/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,7-3)8-4/h5-24H2,1-4H3/q+1 |
InChI Key |
CENIAFYRIODGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)





![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)







